An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a β-ketoester appended to a methylated imidazole ring, presents a versatile scaffold for the synthesis of more complex molecules. The imidazole core is a common feature in many biologically active compounds, imparting properties such as hydrogen bonding capacity and the ability to coordinate with metal ions in enzymes. The β-ketoester functionality is a valuable synthetic handle, allowing for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the known and predicted physical properties of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate, alongside a discussion of its synthesis and characterization. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates data from close structural analogs and computational predictions to offer a well-rounded scientific perspective. This approach underscores the synergy between experimental work and computational modeling in modern chemical research.
Molecular Structure and Isomerism
The precise arrangement of substituents on the imidazole ring is crucial in determining the molecule's physical and chemical properties. The target compound is the 2-yl isomer. It is important to distinguish it from its structural isomers, such as the 4-yl and 5-yl analogues, as their properties can differ significantly.
Molecular Structure of Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
Caption: 2D structure of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that where direct experimental data for the title compound is unavailable, values for close structural isomers or computationally predicted data are provided with clear annotation.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂N₂O₃ | - |
| Molecular Weight | 196.21 g/mol | Calculated |
| CAS Number | Not found | - |
| Appearance | Likely a solid or oil at room temperature | Inferred from related compounds |
| Melting Point | 62°C (for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate)[1] | Analog Data |
| Boiling Point | 125°C at 0.4 mmHg (for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate)[1] | Analog Data |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |
| pKa | 7.54 ± 0.31 (Predicted for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate)[1] | Computational Prediction |
Note: The provided data for melting point, boiling point, and pKa are for a structural isomer and should be considered as estimations for the title compound.
Synthesis Pathway
The synthesis of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate can be approached through several synthetic strategies common in heterocyclic chemistry. A plausible and efficient method involves the acylation of a suitable imidazole precursor.
Proposed Synthesis Workflow
Caption: A proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
This protocol is a representative procedure based on established methods for the acylation of imidazoles.
Materials:
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1-methylimidazole
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Ethyl malonyl chloride
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Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
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Base (e.g., Triethylamine or Pyridine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylimidazole (1.0 eq) in the anhydrous solvent.
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Addition of Base: Add the base (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
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Acylation: Add a solution of ethyl malonyl chloride (1.05 eq) in the anhydrous solvent dropwise to the cooled mixture via the dropping funnel over a period of 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the imidazole ring, singlets for the imidazole ring protons, and a singlet for the methylene protons of the propanoate chain.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and ketone, the carbons of the imidazole ring, the methyl and ethyl groups, and the methylene carbon.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Safety and Handling
As with any chemical compound, ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related imidazole derivatives, hazards such as skin and eye irritation have been reported.[2] A comprehensive review of the Safety Data Sheet (SDS) for any starting materials and the final compound (when available) is essential before commencing any experimental work.
Conclusion
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is a compound with considerable potential in synthetic and medicinal chemistry. While direct experimental data on its physical properties are not widely available, this guide has provided a detailed overview based on the properties of its structural isomers and computational predictions. The outlined synthetic and characterization procedures offer a solid foundation for researchers to produce and verify this valuable chemical entity. Future experimental studies are encouraged to further elucidate the precise physical and chemical properties of this compound, which will undoubtedly aid in its application in drug discovery and development.
References
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ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
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